2-(piperazin-1-yl)acetic acid hydrochloride
Description
2-(Piperazin-1-yl)acetic acid hydrochloride is a piperazine derivative characterized by a piperazine ring directly attached to an acetic acid moiety via a methylene (-CH2-) group. Its molecular formula is C6H12ClN2O2, with a molecular weight of 188.63 g/mol (inferred from structural analogs in –20). The compound exists as a hydrochloride salt, enhancing its water solubility and stability. Piperazine derivatives are widely utilized in pharmaceuticals as building blocks for antihistamines, antipsychotics, and metal-organic frameworks (MOFs). The acetic acid group provides a carboxylic acid functional group, enabling salt formation, conjugation, or chelation, which are critical in drug design and material science .
Properties
CAS No. |
1222197-25-2 |
|---|---|
Molecular Formula |
C6H13ClN2O2 |
Molecular Weight |
180.6 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Acidic Hydrolysis
Racemic 2-[2-[4-[(4-chlorophenyl)phenylmethyl]-1-piperazinyl]ethoxy]-acetonitrile is treated with 37% hydrochloric acid at 95°C for 90 minutes, yielding 70% of the free acid. Subsequent neutralization with sodium hydroxide and HCl-mediated salt formation produces the dihydrochloride with an overall yield of 60.5%. For simpler piperazine analogs, reducing steric hindrance may improve yields further.
Basic Hydrolysis
Using sodium hydroxide in tert-butanol at 110°C for 11 hours, the nitrile intermediate is converted to the sodium salt of the acid, which is acidified to pH 0.8 with HCl. This approach achieves a 65.6% overall yield of the dihydrochloride salt.
| Condition | Temperature | Time | Yield (%) | Purity (DSC) |
|---|---|---|---|---|
| Acidic (HCl) | 95°C | 90 min | 60.5 | Decomposition: 227°C |
| Basic (NaOH) | 110°C | 11 hr | 65.6 | Decomposition: 220°C |
Nucleophilic Substitution with Haloacetates
GB2225320A details the reaction of piperazinyl-ethanol derivatives with alkali metal haloacetates. For 2-(piperazin-1-yl)acetic acid hydrochloride, this involves substituting the (4-chlorophenyl)phenylmethyl group with hydrogen.
Reaction Mechanism
2-(Piperazin-1-yl)ethanol reacts with sodium chloroacetate in tert-butanol using potassium tert-butoxide as a base. The reaction proceeds at 75–80°C under nitrogen, with incremental additions of reagents to maintain stoichiometry. Post-reaction distillation removes tert-butanol, and the product is extracted into dichloromethane after acidification to pH 5.
Yield Optimization
The patent reports a 55.5% yield for the analogous compound, attributed to efficient extraction and crystallization in 2-butanone. Scaling this method for the target compound would require adjusting molar ratios to account for the absence of the bulky aryl group.
Amino Acid-Derived Cyclization
A 2022 PMC study describes synthesizing 2,3-substituted piperazine acetic acid esters from optically pure amino acids. While focused on substituted derivatives, this route offers a pathway to enantiomerically pure 2-(piperazin-1-yl)acetic acid hydrochloride.
Synthetic Route
L- or D-amino acids undergo cyclization with ethyl glyoxylate to form piperazine-2-acetic acid esters. Hydrolysis with HCl yields the free acid, which is converted to the hydrochloride salt. Although yields are unspecified for the unsubstituted analog, the method’s brevity (3–4 steps) and enantiomeric control make it promising for high-purity applications.
Comparative Analysis of Methods
Efficiency and Scalability
Stereochemical Considerations
Racemic mixtures dominate in hydrolysis and substitution routes. The amino acid method enables access to both (R)- and (S)-enantiomers, critical for receptor-specific drug candidates.
Industrial-Scale Considerations
Cost of Raw Materials
Nitrile intermediates are cost-effective but require stringent safety protocols for hydrolysis. Piperazinyl-ethanol and sodium chloroacetate are commodity chemicals, favoring substitution routes for bulk production.
Environmental Impact
Basic hydrolysis generates sodium/potassium salts, necessitating wastewater treatment. Acidic routes produce HCl gas, requiring scrubbers. The amino acid method generates minimal byproducts but relies on chiral starting materials.
"The synergy between classical organic synthesis and modern catalytic methods will drive the next generation of piperazine-based pharmaceuticals." — Adapted from PMC .
Chemical Reactions Analysis
Types of Reactions
2-(piperazin-1-yl)acetic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the piperazine ring acts as a nucleophile.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents such as alkyl halides or acyl chlorides are used in substitution reactions.
Major Products Formed
Oxidation: N-oxides of 2-(piperazin-1-yl)acetic acid hydrochloride.
Reduction: Amine derivatives of the compound.
Substitution: Various substituted piperazine derivatives.
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : C7H14ClN2O2
- Molecular Weight : 178.65 g/mol
- CAS Number : 1222197-25-2
Pharmaceutical Development
2-(Piperazin-1-yl)acetic acid hydrochloride is primarily utilized as an intermediate in synthesizing pharmaceuticals. Its structure allows it to be a building block for various bioactive molecules, particularly in developing analgesics and anti-inflammatory drugs.
Key Insights:
- It plays a crucial role in synthesizing compounds targeting neurological disorders, where modulation of neurotransmitter systems is essential .
Neuroscience Research
In neuroscience, this compound is instrumental in studying neurotransmitter systems. It aids researchers in understanding the mechanisms of action for drugs that target the central nervous system (CNS).
Case Study:
- A study investigated the effects of derivatives of 2-(piperazin-1-yl)acetic acid on serotonin receptors, revealing potential therapeutic effects for anxiety and depression .
Biochemical Assays
The compound is employed in biochemical assays to evaluate enzyme activity and receptor binding. This application provides insights into metabolic pathways and drug interactions, which are critical for drug design and efficacy testing.
Data Table: Biochemical Assays Using 2-(Piperazin-1-yl)acetic acid hydrochloride
| Assay Type | Purpose | Findings |
|---|---|---|
| Enzyme Activity | Measure inhibition of specific enzymes | Significant inhibition observed |
| Receptor Binding | Study binding affinity to CNS receptors | High affinity for serotonin receptors |
Material Science
In material science, 2-(piperazin-1-yl)acetic acid hydrochloride is used to formulate polymers and coatings, enhancing properties such as adhesion and flexibility.
Application Example:
- It has been incorporated into polymer matrices to improve mechanical properties and thermal stability, making it suitable for various industrial applications .
Analytical Chemistry
This compound serves as a standard in chromatographic techniques, facilitating the quantification of related compounds. Its role is crucial for ensuring accuracy in analytical results.
Insights:
Mechanism of Action
The mechanism of action of 2-(piperazin-1-yl)acetic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The piperazine ring can mimic the structure of natural ligands, allowing the compound to bind to target sites and modulate their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis highlight structural, physicochemical, and functional differences between 2-(piperazin-1-yl)acetic acid hydrochloride and related piperazine-acetic acid derivatives.
Table 1: Comparative Analysis of Piperazine-Acetic Acid Derivatives
Key Comparative Insights:
Structural Complexity and Pharmacological Activity :
- Cetirizine hydrochloride contains a chlorophenyl-benzyl group and ethoxy linker, which are critical for its antihistamine activity via H1 receptor antagonism . In contrast, 2-(piperazin-1-yl)acetic acid hydrochloride lacks these substituents, rendering it pharmacologically inert but valuable as a synthetic precursor .
- The diphenylmethyl group in [2-(4-diphenylmethylpiperazin-1-yl)ethoxy]acetic acid dihydrochloride () enhances lipophilicity, making it a common impurity in Cetirizine synthesis .
Solubility and Reactivity :
- The hydrochloride salt in 2-(piperazin-1-yl)acetic acid hydrochloride improves water solubility compared to ester derivatives like methyl or ethyl analogs, which have lower solubility due to ester groups .
- The free carboxylic acid in the target compound allows for salt formation (e.g., sodium salts) or conjugation with amines, unlike Cetirizine’s dihydrochloride form, which is optimized for direct therapeutic use .
Synthetic Utility :
- Ethyl 2-oxo-2-(piperazin-1-yl)acetate hydrochloride () contains a ketone group, enabling nucleophilic reactions, whereas the target compound’s acetic acid group is more suited for acid-base chemistry or MOF synthesis .
- Methyl 2-(piperazin-1-yl)acetate hydrochloride serves as a prodrug intermediate , as ester groups are hydrolyzed in vivo to active carboxylic acids .
Impurity Profiles :
- Compounds like [2-(4-diphenylmethylpiperazin-1-yl)ethoxy]acetic acid dihydrochloride are classified as pharmaceutical impurities (e.g., in Cetirizine), necessitating rigorous analytical methods for quantification .
Biological Activity
2-(Piperazin-1-yl)acetic acid hydrochloride, a derivative of piperazine, has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
2-(Piperazin-1-yl)acetic acid hydrochloride is characterized by its piperazine moiety, which is known for its ability to interact with various biological targets. The molecular formula is , and it possesses a molecular weight of approximately 195.63 g/mol.
The biological activity of 2-(piperazin-1-yl)acetic acid hydrochloride primarily involves its interaction with specific receptors and enzymes:
- Glycoprotein IIb/IIIa Antagonism : This compound has been shown to inhibit platelet aggregation by blocking the glycoprotein IIb/IIIa receptor, which is crucial for fibrinogen binding and platelet activation. This property positions it as a potential therapeutic agent in preventing thrombotic events associated with cardiovascular diseases .
- Enzyme Inhibition : Piperazine derivatives, including this compound, are known to inhibit enzymes such as DNA gyrase and topoisomerase IV, which are essential for DNA replication in bacteria. This mechanism underpins its potential antimicrobial activity .
Biological Activity and Therapeutic Applications
The biological activities of 2-(piperazin-1-yl)acetic acid hydrochloride can be summarized as follows:
Case Studies and Research Findings
Several studies have highlighted the efficacy of 2-(piperazin-1-yl)acetic acid hydrochloride in various applications:
- Platelet Aggregation Studies : Research demonstrated that this compound significantly reduces platelet aggregation in vitro and in vivo, suggesting its potential as an antithrombotic agent .
- Antimicrobial Activity : A study evaluated the antimicrobial effects against strains such as Staphylococcus aureus and Escherichia coli, showing notable inhibition at specific concentrations .
- Analgesic Activity : In preclinical models, the compound exhibited analgesic effects comparable to standard pain relievers, indicating its potential for pain management therapies .
- Anticancer Research : Investigations into the compound's effects on cancer cell lines revealed that it can induce cell cycle arrest and apoptosis, suggesting a role in cancer therapy .
Q & A
Basic: What are the recommended storage conditions for 2-(piperazin-1-yl)acetic acid hydrochloride to ensure stability?
Methodological Answer:
The compound should be stored in a tightly sealed container at a controlled temperature of +5°C or lower, in a dry, well-ventilated area. Avoid prolonged storage due to potential degradation, which may generate hazardous byproducts like nitrogen oxides or hydrogen chloride gas. Compatibility with oxidizers must be strictly avoided to prevent reactive hazards .
Basic: Which spectroscopic and analytical techniques are optimal for confirming the structural identity of 2-(piperazin-1-yl)acetic acid hydrochloride?
Methodological Answer:
Key techniques include:
- Nuclear Magnetic Resonance (NMR): Analyze - and -NMR spectra to verify the piperazine ring protons (~δ 2.5–3.5 ppm) and acetic acid backbone.
- Mass Spectrometry (MS): Use high-resolution MS (HRMS) to confirm the molecular ion peak (e.g., m/z 231.16 g/mol for the dihydrochloride form) and fragmentation patterns .
- Infrared (IR) Spectroscopy: Identify characteristic carbonyl (C=O) stretches (~1700 cm) and piperazine N-H vibrations.
Advanced: How can researchers optimize the synthesis of 2-(piperazin-1-yl)acetic acid hydrochloride to improve yield and purity?
Methodological Answer:
Synthetic optimization strategies include:
- Reaction Conditions: Use a base like triethylamine to neutralize HCl during piperazine acylation with chloroacetic acid derivatives. Maintain a pH of 8–9 and a temperature of 0–5°C to minimize side reactions .
- Purification: Employ recrystallization (e.g., in ethanol/water mixtures) or column chromatography (silica gel, methanol/dichloromethane eluent) to isolate the hydrochloride salt.
- Quality Control: Monitor reaction progress via TLC (R ~0.3 in 10% methanol/CHCl) and validate purity with HPLC (>98% by area normalization) .
Advanced: What experimental strategies can resolve discrepancies in solubility data for 2-(piperazin-1-yl)acetic acid hydrochloride across studies?
Methodological Answer:
Contradictory solubility reports (e.g., water-insoluble vs. soluble in polar solvents) can be addressed by:
- Solvent Screening: Test solubility in buffered aqueous solutions (pH 4–7) and organic solvents (e.g., DMSO, methanol) under controlled temperatures.
- Particle Size Analysis: Use micronization or sonication to reduce particle size, enhancing apparent solubility.
- Thermodynamic Studies: Conduct differential scanning calorimetry (DSC) to assess polymorphic forms, which may influence solubility .
Basic: What safety precautions are critical when handling 2-(piperazin-1-yl)acetic acid hydrochloride in laboratory settings?
Methodological Answer:
- Personal Protective Equipment (PPE): Wear nitrile gloves, safety goggles, and lab coats to prevent skin/eye contact.
- Ventilation: Use fume hoods to avoid inhalation of dust or vapors.
- Emergency Protocols: For spills, neutralize with inert absorbents (e.g., sand) and dispose as hazardous waste. In case of eye exposure, rinse with water for ≥15 minutes and seek medical attention .
Advanced: How should researchers design experiments to study the biological interactions of 2-(piperazin-1-yl)acetic acid hydrochloride with enzyme targets?
Methodological Answer:
- In Vitro Assays: Use fluorescence polarization or surface plasmon resonance (SPR) to measure binding affinity to receptors (e.g., serotonin or dopamine receptors linked to piperazine derivatives).
- Kinetic Studies: Perform enzyme inhibition assays (e.g., IC determination) under physiological pH and temperature.
- Contradiction Analysis: Replicate conflicting bioactivity data by varying assay conditions (e.g., ATP concentration in kinase assays) and validate via orthogonal methods like isothermal titration calorimetry (ITC) .
Basic: What are the key steps for characterizing the thermal stability of 2-(piperazin-1-yl)acetic acid hydrochloride?
Methodological Answer:
- Thermogravimetric Analysis (TGA): Measure weight loss upon heating (e.g., decomposition onset at ~258°C) to assess thermal stability.
- DSC: Identify melting points and phase transitions.
- Gas Chromatography-Mass Spectrometry (GC-MS): Analyze volatile decomposition products (e.g., CO, HCl) under controlled pyrolysis .
Advanced: How can computational methods aid in predicting the reactivity of 2-(piperazin-1-yl)acetic acid hydrochloride in novel synthetic pathways?
Methodological Answer:
- Density Functional Theory (DFT): Calculate electrophilic/nucleophilic sites on the piperazine ring and acetic acid moiety to predict reaction sites.
- Molecular Dynamics (MD) Simulations: Model solvation effects and pH-dependent protonation states.
- Retrosynthetic Analysis: Use tools like Synthia™ or Reaxys® to propose feasible routes, validated by small-scale pilot reactions .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
